
5,8-Dibromooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromooctanoic acid is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of octanoic acid, where two bromine atoms are substituted at the 5th and 8th positions of the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,8-Dibromooctanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid derivatives. For instance, starting with ethyl 8-bromooctanoate, the compound can be further brominated to introduce the second bromine atom at the 5th position. The reaction typically involves the use of brominating agents such as phosphorus tribromide or thionyl chloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dibromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 5,8-dihydroxyoctanoic acid.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of brominated compounds.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted octanoic acids, diols, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,8-Dibromooctanoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated fatty acids on biological systems.
Industrial Chemistry: It serves as a precursor for the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5,8-dibromooctanoic acid involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound. The pathways involved may include the formation of reactive intermediates that can further react with biological molecules or other chemical species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromooctanoic Acid: A mono-brominated derivative of octanoic acid.
5-Bromooctanoic Acid: Another mono-brominated derivative with the bromine at the 5th position.
5,8-Dichlorooctanoic Acid: A similar compound with chlorine atoms instead of bromine.
Uniqueness
5,8-Dibromooctanoic acid is unique due to the presence of two bromine atoms at specific positions on the carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to its mono-brominated or chlorinated counterparts .
Eigenschaften
CAS-Nummer |
144616-08-0 |
|---|---|
Molekularformel |
C8H14Br2O2 |
Molekulargewicht |
302.00 g/mol |
IUPAC-Name |
5,8-dibromooctanoic acid |
InChI |
InChI=1S/C8H14Br2O2/c9-6-2-4-7(10)3-1-5-8(11)12/h7H,1-6H2,(H,11,12) |
InChI-Schlüssel |
ZRQJAKQPQIPJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(CCCBr)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


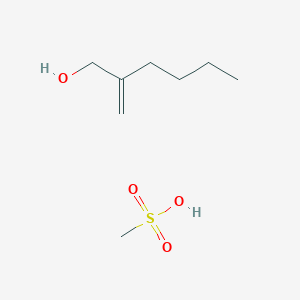


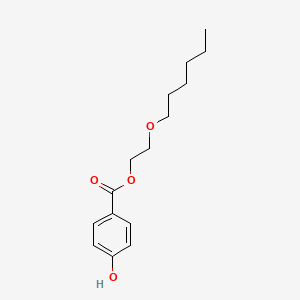
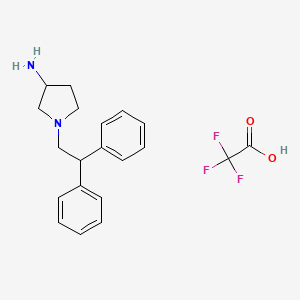
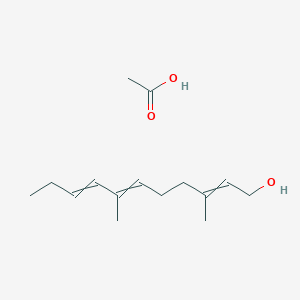
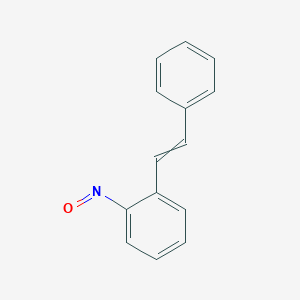
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
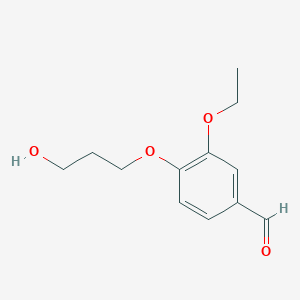
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
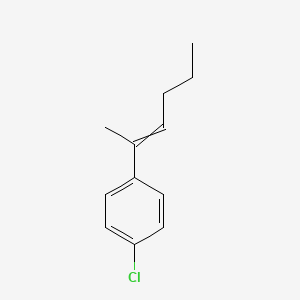

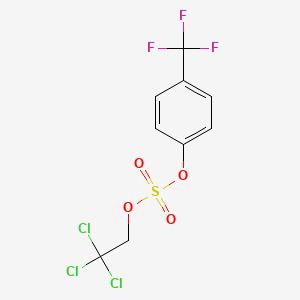
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
